molecular formula C19H24N4O2S B406187 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 313470-91-6

3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B406187
CAS RN: 313470-91-6
M. Wt: 372.5g/mol
InChI Key: YKANBYPDWPUUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. MRS2500 has been extensively studied for its potential therapeutic use in various diseases, including thrombosis, stroke, and cancer.

Mechanism of Action

MRS2500 selectively antagonizes the P2Y1 receptor, which is activated by ATP and ADP. By blocking the P2Y1 receptor, MRS2500 inhibits platelet aggregation, reduces thrombus formation, and improves neurological function in stroke.
Biochemical and Physiological Effects:
MRS2500 has been shown to have several biochemical and physiological effects. In platelets, MRS2500 inhibits the activation of the P2Y1 receptor, which reduces platelet aggregation and thrombus formation. In stroke, MRS2500 reduces infarct size and improves neurological function by blocking the P2Y1 receptor. In cancer, MRS2500 inhibits tumor growth and metastasis by blocking the P2Y1 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using MRS2500 in lab experiments include its selectivity for the P2Y1 receptor, its ability to inhibit platelet aggregation and thrombus formation, and its potential therapeutic use in various diseases. The limitations of using MRS2500 in lab experiments include its cost, its potential toxicity, and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of MRS2500. One direction is to further investigate its potential therapeutic use in diseases such as thrombosis, stroke, and cancer. Another direction is to develop more selective P2Y1 receptor antagonists with improved safety and efficacy profiles. Additionally, the use of MRS2500 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of MRS2500 involves several steps. The starting material is 3,7-dihydro-1H-purine-2,6-dione, which is reacted with pentylsulfanyl chloride to form 3,7-dihydro-1H-purine-2,6-dione-8-(pentylsulfanyl). This intermediate is then reacted with 2-phenylethyl bromide to form 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione.

Scientific Research Applications

MRS2500 has been studied for its potential therapeutic use in various diseases. In thrombosis, MRS2500 has been shown to inhibit platelet aggregation and reduce thrombus formation. In stroke, MRS2500 has been shown to reduce infarct size and improve neurological function. In cancer, MRS2500 has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

3-methyl-8-pentylsulfanyl-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-4-8-13-26-19-20-16-15(17(24)21-18(25)22(16)2)23(19)12-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKANBYPDWPUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

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